S-(2,4-Dimethylbenzene)-D,L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

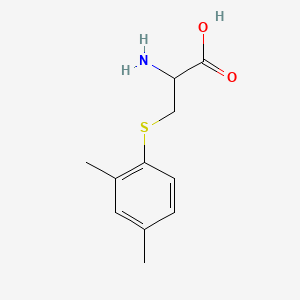

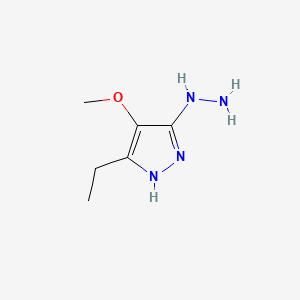

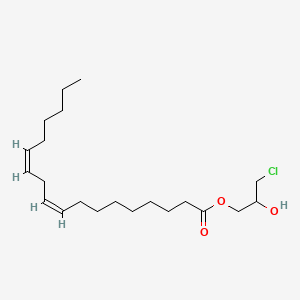

“S-(2,4-Dimethylbenzene)-D,L-cysteine” is a compound that has a molecular formula of C9H12S . It is also known as 2,4-Dimethylbenzenethiol, S-methyl- .

Molecular Structure Analysis

The molecular structure of “S-(2,4-Dimethylbenzene)-D,L-cysteine” involves a benzene ring with two methyl groups and a thiol group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Physical And Chemical Properties Analysis

The physical and chemical properties of “S-(2,4-Dimethylbenzene)-D,L-cysteine” include a molecular weight of 152.257 and a melting point of 131-133°C . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Enzyme Catalysis in Drug Metabolism

S-(2,4-Dimethylbenzene)-D,L-cysteine has been studied in the context of enzyme catalysis, particularly regarding its role in drug metabolism. Tateishi, Suzuki, and Shimizu (1978) identified an enzyme in rat liver that catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds. This process is significant for the formation of metabolites of various drugs (Tateishi, Suzuki, & Shimizu, 1978).

Biomedical Applications

Research by Xu, Zhang, Gao, and Yue (2019) explored the use of S-phenyl-L-cysteine, a compound similar to S-(2,4-Dimethylbenzene)-D,L-cysteine, for potential applications in antiretroviral therapy for HIV. They developed an efficient method for synthesizing high-purity, optically active S-phenyl-L-cysteine, highlighting its biomedical significance (Xu, Zhang, Gao, & Yue, 2019).

Interaction with Biological Systems

The interaction of dimethyltin(IV) with L-cysteine, a compound structurally related to S-(2,4-Dimethylbenzene)-D,L-cysteine, has been studied by Cardiano, De Stefano, Giuffrè, and Sammartano (2008). Their research provides insights into the thermodynamic and spectroscopic properties of these interactions, contributing to a better understanding of how such compounds behave in biological systems (Cardiano, De Stefano, Giuffrè, & Sammartano, 2008).

Chemical Proteomics

Blewett et al. (2016) conducted a chemical proteomics analysis to identify cysteine residues in human T cell proteins that react with dimethyl fumarate, a drug used to treat autoimmune diseases. This study sheds light on the complex interactions between such compounds and biological molecules, potentially influencing future drug development (Blewett et al., 2016).

Biochemical Reactions and Photoreceptor Research

Research by Nakagawa, Weingart, and Marian (2017) on the light, oxygen, and voltage (LOV) domain of a blue-light photosensor involving cysteine indicates that similar compounds like S-(2,4-Dimethylbenzene)-D,L-cysteine could play a role in understanding biochemical reactions and photoreceptor mechanisms (Nakagawa, Weingart, & Marian, 2017).

Propiedades

IUPAC Name |

2-amino-3-(2,4-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-3-4-10(8(2)5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZQFHPIZQSJSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SCC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)

![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)